3-(4-Methoxy-2-nitrophenyl)pyridine
Description
3-(4-Methoxy-2-nitrophenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a 4-methoxy-2-nitrophenyl group at the 3-position. The methoxy group at the para position of the phenyl ring is electron-donating, enhancing solubility and modulating electronic density, whereas the ortho-nitro group is strongly electron-withdrawing, influencing reactivity and binding interactions. This combination of substituents may optimize the compound’s pharmacodynamic and pharmacokinetic properties, though its specific biological targets remain uncharacterized in the provided evidence.
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(4-methoxy-2-nitrophenyl)pyridine |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-4-5-11(12(7-10)14(15)16)9-3-2-6-13-8-9/h2-8H,1H3 |
InChI Key |
CGXARURFIJATAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The provided evidence focuses on pyridine derivatives with aryl or heteroaryl substituents, particularly LSD1 inhibitors containing 3-(piperidin-4-ylmethoxy)pyridine scaffolds. Below is a comparative analysis of key structural features and biological activities:
Table 1: Substituent Effects on Pyridine-Based Inhibitors
Key Comparison Points
Role of Basic Amines (Piperidine vs. Nitro/Methoxy):
- The piperidin-4-ylmethoxy group in LSD1 inhibitors (e.g., Compound 2, 17) is critical for high-affinity binding to LSD1, likely through electrostatic interactions with the enzyme’s active site . In contrast, the nitro group in this compound may hinder binding due to its electron-withdrawing nature, which could reduce compatibility with LSD1’s hydrophobic pockets .
Substituent Position and Selectivity: Ortho-nitro groups (as in the target compound) are rare in the LSD1 inhibitors described. These groups may sterically hinder interactions with LSD1’s catalytic domain, which prefers bulkier hydrophobic substituents (e.g., 4-cyanophenyl in Compound 17) . Para-methoxy groups (common in both the target compound and ’s compound) enhance solubility but may reduce binding affinity compared to electron-deficient groups like cyano .
Enzyme Inhibition Mechanisms:
- Active LSD1 inhibitors (e.g., Compound 17) exhibit competitive inhibition by mimicking the dimethylated H3K4 peptide substrate, as shown by enzyme kinetics and docking studies . The absence of a peptide-mimicking scaffold in this compound suggests it lacks this mechanism.
Cellular Activity and Toxicity: Potent LSD1 inhibitors (IC₅₀ < 100 nM) show low nanomolar EC₅₀ values in leukemia cells (e.g., 280 nM for Compound 2) with minimal toxicity to normal cells . The nitro group in the target compound could introduce cytotoxicity, as nitroarenes are often associated with metabolic activation and DNA damage .
Table 2: Physicochemical and Pharmacokinetic Properties
Critical Insights from Molecular Modeling
- Docking studies () reveal that LSD1 inhibitors with piperidin-4-ylmethoxy groups occupy the enzyme’s substrate-binding pocket, forming hydrogen bonds with Asp 555 and hydrophobic interactions with Phe 538 . The nitro group in this compound may clash with these residues, reducing binding affinity.
- The methoxy group’s electron-donating effect could destabilize charge-transfer interactions critical for LSD1 inhibition, unlike the electron-withdrawing cyano groups in Compound 17 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
